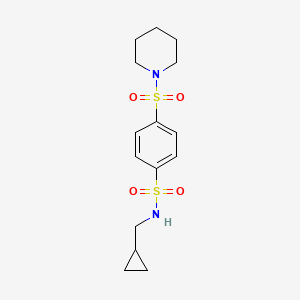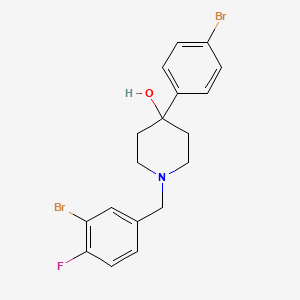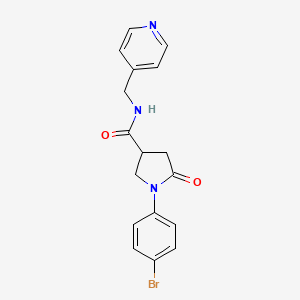
2-naphthalen-1-yl-3H-isoindol-1-imine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-naphthalen-1-yl-3H-isoindol-1-imine;hydroiodide is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring fused to an isoindole moiety. The hydroiodide salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-1-yl-3H-isoindol-1-imine typically involves the condensation of naphthalene derivatives with isoindole precursors. Common synthetic routes include:
Condensation Reaction: This involves the reaction of naphthalene-1-carbaldehyde with isoindoline in the presence of a suitable catalyst.
Cyclization: The intermediate products undergo cyclization to form the isoindole ring.
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes and optimized reaction conditions to ensure purity and scalability. Techniques such as continuous flow synthesis and automated reactors are used to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-naphthalen-1-yl-3H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted isoindoles.
Aplicaciones Científicas De Investigación
2-naphthalen-1-yl-3H-isoindol-1-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-naphthalen-1-yl-3H-isoindol-1-imine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: Inhibits key enzymes involved in metabolic pathways.
Receptor Modulation: Binds to receptors, altering signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-naphthalen-1-yl-isoindole-1,3-dione
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
2-naphthalen-1-yl-3H-isoindol-1-imine is unique due to its specific structural features and the presence of the hydroiodide salt, which enhances its solubility and stability compared to similar compounds.
Propiedades
IUPAC Name |
2-naphthalen-1-yl-3H-isoindol-1-imine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2.HI/c19-18-16-10-4-2-7-14(16)12-20(18)17-11-5-8-13-6-1-3-9-15(13)17;/h1-11,19H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYSBZRWESMEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=CC4=CC=CC=C43.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-[(4-hydroxy-2,6-dimethyl-5-pyrimidinyl)acetyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5953294.png)

![2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5953309.png)
![methyl 3-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5953310.png)

![2-[(4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one](/img/structure/B5953330.png)
![2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5953339.png)
![methyl N-[3-(acetyloxy)benzoyl]-N-2-pyridinyl-beta-alaninate](/img/structure/B5953347.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5953370.png)
![N,N-diallyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5953379.png)
![ETHYL (5Z)-4-OXO-2-(PHENYLAMINO)-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B5953383.png)
![4-cyano-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5953391.png)
![2H-benzotriazol-5-yl-[2-(3-phenylpropyl)morpholin-4-yl]methanone](/img/structure/B5953397.png)
